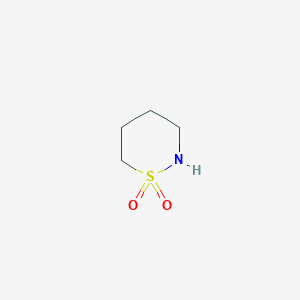
1,4-Butanesultam
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4-Butanesultam involves several strategies, including the use of N-tert-butanesulfinyl imines as intermediates. These imines are versatile for the asymmetric synthesis of amines and can be prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process is critical for producing a wide range of highly enantioenriched amines, demonstrating the importance of 1,4-Butanesultam in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
The molecular structure of 1,4-Butanesultam and its derivatives has been explored through the study of lanthanide(III) coordination polymers. These polymers, utilizing flexible bis(sulfinyl) ligands, exhibit unique two-dimensional nets, indicating the structural versatility of 1,4-Butanesultam-related compounds (Bu et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving 1,4-Butanesultam include highly diastereoselective hetero-Diels–Alder reactions, demonstrating its utility in the efficient synthesis of complex organic molecules with high levels of asymmetric induction (Kosior et al., 2003). Furthermore, the synthesis of N-arylated sultams through palladium- and copper-catalyzed cross-coupling with aryl halides highlights the chemical versatility of 1,4-Butanesultam and its derivatives (Steinhuebel et al., 2004).
Physical Properties Analysis
The physical properties of 1,4-Butanesultam derivatives have been explored in various studies, including the synthesis and characterization of novel polymers for desalination. These studies provide insights into the hydrophilic nature of 1,4-Butanesultam-based materials and their potential applications in water treatment technologies (Padaki et al., 2013).
Applications De Recherche Scientifique
Catalytic Applications
N-Arylated Sultams Synthesis : 1,4-Butanesultam has been utilized in palladium-catalyzed cross-coupling with aryl halides, yielding N-arylated sultams. This process shows superior product yields and reaction rates compared to copper-catalyzed reactions, expanding its scope in organic synthesis (Steinhuebel et al., 2004).
Brönsted Acid Catalysis : 4-(Succinimido)-1-butane sulfonic acid, a derivative of 1,4-Butanesultam, acts as an efficient Brönsted acid catalyst in synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. Its simplicity and high yield make it a notable catalyst in organic chemistry (Khaligh, 2015).
Environmental Applications
Advanced Oxidation Processes (AOP) : Research shows the involvement of hydroxyl and sulfate free radicals in the reaction of 1,4-dioxane with peroxone activated persulfate oxidant. This knowledge is crucial for developing AOPs to treat recalcitrant contaminants in groundwater (Cashman et al., 2019).
Water Treatment : The degradation of 1,4-dioxane in water through heat- and Fe2+-activated persulfate oxidation is another application. This research explored the efficiency and rate of 1,4-dioxane degradation, providing insights into effective methods for treating contaminated water (Zhao et al., 2014).
Safety And Hazards
1,4-Butanesultam can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling 1,4-Butanesultam .
Propriétés
IUPAC Name |
thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c6-8(7)4-2-1-3-5-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMYXZLJGHHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307518 | |
| Record name | 1,4-Butanesultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butanesultam | |
CAS RN |
37441-50-2 | |
| Record name | 37441-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanesultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



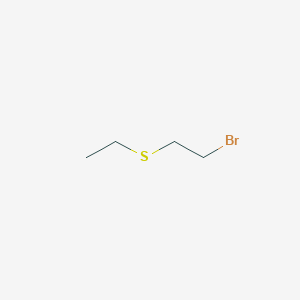
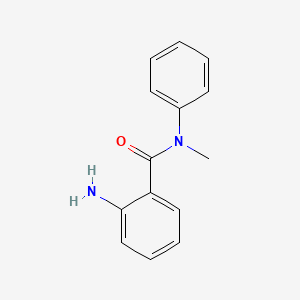
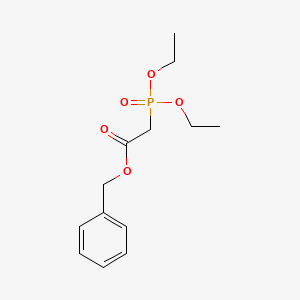
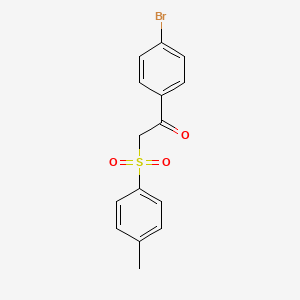
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)


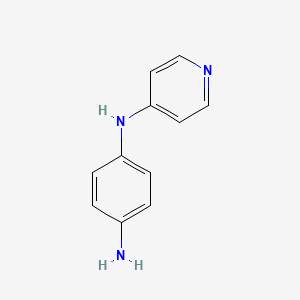
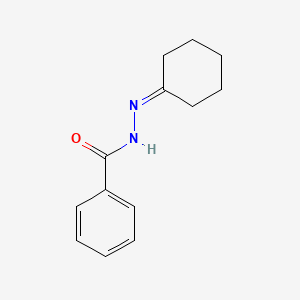
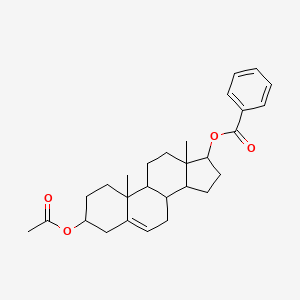
![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)
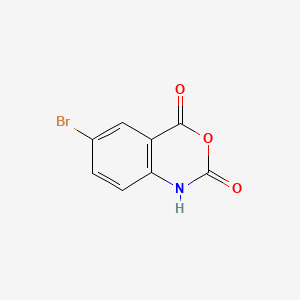
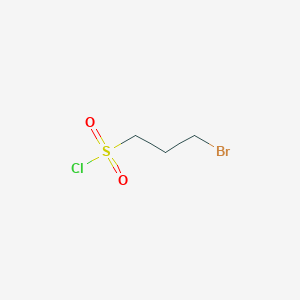
![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)